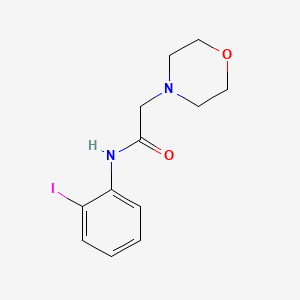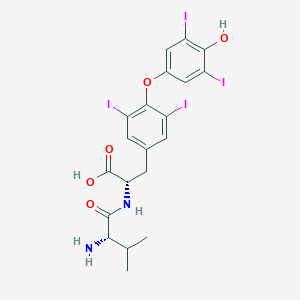
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is a synthetic compound that combines the amino acids valine and tyrosine, with the latter being heavily iodinated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine typically involves the protection of functional groups, iodination of the tyrosine moiety, and coupling of the valine and iodinated tyrosine residues. The process may include steps such as:
Protection of the amino and hydroxyl groups: Using protecting groups like Boc (tert-butoxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group.
Iodination: The hydroxyl group of tyrosine is iodinated using reagents like iodine and potassium iodide in the presence of an oxidizing agent.
Coupling: The protected and iodinated tyrosine is coupled with valine using coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.
Analyse Des Réactions Chimiques
Types of Reactions
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The iodinated tyrosine can be reduced to remove iodine atoms.
Substitution: The iodine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated tyrosine derivatives.
Substitution: Tyrosine derivatives with substituted functional groups.
Applications De Recherche Scientifique
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in protein synthesis and enzyme activity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mécanisme D'action
The mechanism of action of L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The iodinated tyrosine moiety can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. This can affect various pathways, including those involved in metabolism and signal transduction.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Valyl-L-tyrosine: Lacks the iodination, making it less effective in certain applications.
L-Valyl-O-(4-hydroxyphenyl)-L-tyrosine: Similar structure but without the diiodination, resulting in different reactivity and biological activity.
Uniqueness
L-Valyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine is unique due to its heavy iodination, which enhances its reactivity and potential applications in various fields. The presence of multiple iodine atoms allows for specific interactions with biological targets and can improve imaging contrast in medical diagnostics.
Propriétés
Numéro CAS |
264887-51-6 |
|---|---|
Formule moléculaire |
C20H20I4N2O5 |
Poids moléculaire |
876.0 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
InChI |
InChI=1S/C20H20I4N2O5/c1-8(2)16(25)19(28)26-15(20(29)30)5-9-3-13(23)18(14(24)4-9)31-10-6-11(21)17(27)12(22)7-10/h3-4,6-8,15-16,27H,5,25H2,1-2H3,(H,26,28)(H,29,30)/t15-,16-/m0/s1 |
Clé InChI |
AHMZGMOTEICANV-HOTGVXAUSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O)N |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


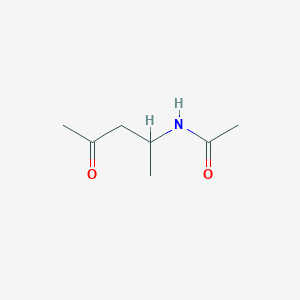
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![2-{9-[(Oxiran-2-yl)methoxy]nonyl}oxirane](/img/structure/B12564920.png)
![{[1-Ethoxy-2-(4-methylphenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12564938.png)
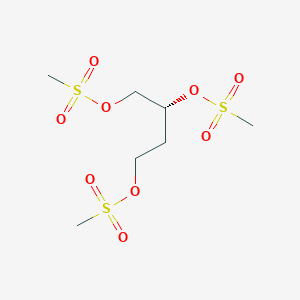

![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)

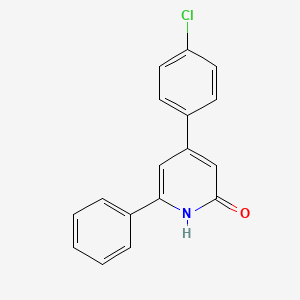
![N-[4-[2-(4-Fluorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564971.png)
